molecular formula C16H12F6N4O2 B023806 1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione CAS No. 764667-65-4

1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione

Cat. No. B023806
M. Wt: 406.28 g/mol
InChI Key: QAEDTLFWHIEVPK-UHFFFAOYSA-N
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Patent
US07612072B2

Procedure details

2,4,5-Trifluorophenylacetic acid (2-1) (150 g, 0.789 mol), Meldrum's acid (125 g, 0.868 mol), and 4-(dimethylamino)pyridine (DMAP) (7.7 g, 0063 mol) were charged into a 5 L three-neck flask. N,N-Dimethylacetamide (Mac) (525 mL) was added in one portion at room temperature to dissolve the solids. N,N-diisopropylethylamine (282 mL, 1.62 mol) was added in one portion at room temperature while maintaining the temperature below 40° C. Pivaloyl chloride (107 mL, 0.868 mol) was added dropwise over 1 to 2 h while maintaining the temperature between 0 and 5° C. The reaction mixture was aged at 5° C. for 1 h. Triazole hydrochloride 1-4 (180 g, 0.789 mol) was added in one portion at 40-50° C. The reaction solution was aged at 70° C. for several h. 5% Aqueous sodium hydrogencarbonate solution (625 mL) was then added dropwise at 20-45° C. The batch was seeded and aged at 20-30° C. for 1-2 h. Then an additional 525 mL of 5% aqueous sodium hydrogencarbonate solution was added dropwise over 2-3 h. After aging several h at room temperature, the slurry was cooled to 0-5° C. and aged 1 h before filtering the solid. The wet cake was displacement-washed with 20% aqueous Mac (300 mL), followed by an additional two batches of 20% aqueous Mac (400 mL), and finally water (400 mL). The cake was suction-dried at room temperature. The isolated yield of final product 2-3 was 89%.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
catalyst
Reaction Step One
Quantity
282 mL
Type
reactant
Reaction Step Two
Quantity
107 mL
Type
reactant
Reaction Step Three
Quantity
180 g
Type
reactant
Reaction Step Four
Quantity
625 mL
Type
reactant
Reaction Step Five
Quantity
525 mL
Type
reactant
Reaction Step Six
Quantity
525 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]([F:9])=[CH:4][C:3]=1[CH2:10][C:11]([OH:13])=O.C[C:15]1([CH3:23])[O:22]C(=O)CC(=O)O1.C(N(CC)C(C)C)(C)C.C(Cl)(=O)C(C)(C)C.Cl.[F:41][C:42]([F:53])([F:52])[C:43]1[N:47]2[CH2:48][CH2:49][NH:50][CH2:51][C:46]2=[N:45][N:44]=1.C(=O)([O-])O.[Na+]>CN(C)C1C=CN=CC=1.CN(C)C(=O)C>[O:22]=[C:15]([N:50]1[CH2:49][CH2:48][N:47]2[C:43]([C:42]([F:53])([F:41])[F:52])=[N:44][N:45]=[C:46]2[CH2:51]1)[CH2:23][C:11](=[O:13])[CH2:10][C:3]1[CH:4]=[C:5]([F:9])[C:6]([F:8])=[CH:7][C:2]=1[F:1] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
FC1=C(C=C(C(=C1)F)F)CC(=O)O
Name
Quantity
125 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
7.7 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
282 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
107 mL
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Four
Name
Quantity
180 g
Type
reactant
Smiles
Cl.FC(C1=NN=C2N1CCNC2)(F)F
Step Five
Name
Quantity
625 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Six
Name
Quantity
525 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Seven
Name
Quantity
525 mL
Type
solvent
Smiles
CN(C(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solids
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 40° C
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature between 0 and 5° C
CUSTOM
Type
CUSTOM
Details
was aged at 70° C. for several h
WAIT
Type
WAIT
Details
aged at 20-30° C. for 1-2 h
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
before filtering the solid
WASH
Type
WASH
Details
The wet cake was displacement-washed with 20% aqueous Mac (300 mL)
CUSTOM
Type
CUSTOM
Details
The cake was suction-dried at room temperature

Outcomes

Product
Details
Reaction Time
1 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.